molecular formula C11H15N5O B2720426 1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 937600-42-5

1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B2720426
CAS No.: 937600-42-5
M. Wt: 233.275
InChI Key: UTMMBZMMIRZSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-D]pyrimidine core structure, which can then be further functionalized to introduce the ethyl and hydrazino groups.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.

Chemical Reactions Analysis

1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as iodine or palladium. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrido[2,3-D]pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into receptor binding sites, blocking the interaction of natural ligands and modulating cellular pathways .

Comparison with Similar Compounds

1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one can be compared to other pyrido[2,3-D]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-4-16-9-8(6(2)5-7(3)13-9)10(17)14-11(16)15-12/h5H,4,12H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMMBZMMIRZSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.